1-Cyclohexyl-3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}urea
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Overview
Description
The compound is a urea derivative, which means it contains a functional group with the pattern (R1)N-CO-N(R2), where R1 and R2 are any organic groups . Urea derivatives are a broad class of compounds with diverse properties and uses .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the specific arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or experimental data, it’s not possible to provide a detailed molecular structure analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. Urea derivatives can participate in a variety of chemical reactions, but without more specific information, it’s not possible to provide a detailed chemical reactions analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, stability, and reactivity. These properties would be determined by the compound’s molecular structure. Without specific experimental data, it’s not possible to provide a detailed analysis of these properties .Mechanism of Action
The mechanism of action of a chemical compound refers to how it interacts with other compounds or systems, often in a biological context. Without specific information about the intended use or biological activity of this compound, it’s not possible to provide a detailed analysis of its mechanism of action .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-cyclohexyl-3-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-12-7-9-13(10-8-12)16-20-15(23-21-16)11-18-17(22)19-14-5-3-2-4-6-14/h7-10,14H,2-6,11H2,1H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOWBQKIDIZFDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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